Home > Products > Screening Compounds P118481 > 14-Bromodaunorubicin
14-Bromodaunorubicin - 65026-79-1

14-Bromodaunorubicin

Catalog Number: EVT-442183
CAS Number: 65026-79-1
Molecular Formula: C27H28BrNO10
Molecular Weight: 606.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

14-Bromodaunorubicin is synthesized from daunorubicin, which is derived from the bacterium Streptomyces peucetius. It falls under the classification of anthracycline antibiotics, which are known for their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. This compound is categorized as a halogenated derivative, which can influence its biological activity and stability.

Synthesis Analysis

Methods and Technical Details

The synthesis of 14-bromodaunorubicin typically involves bromination of daunorubicin hydrochloride. Key steps include:

  1. Bromination Reaction: Daunorubicin hydrochloride is treated with bromine in an appropriate solvent (such as acetone) under controlled conditions to introduce the bromine atom at the 14-position. This reaction often employs a ketalization step to stabilize the intermediate products.
  2. Purification: The crude product is purified using column chromatography, yielding 14-bromodaunorubicin in a high purity state (often around 70-84% yield) .
  3. Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of 14-bromodaunorubicin can be represented as follows:

  • Chemical Formula: C₁₄H₁₃BrN₃O₃
  • Molecular Weight: Approximately 356.18 g/mol
  • Melting Point: 176–177 °C .

The presence of the bromine atom at the 14-position alters the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

14-Bromodaunorubicin participates in various chemical reactions that can modify its structure or facilitate its use in drug delivery systems. Notable reactions include:

  1. Hydrolysis: Under acidic conditions, 14-bromodaunorubicin can be hydrolyzed to yield doxorubicin, another potent anticancer agent. This process involves treating the compound with oxalic acid or hydrochloric acid, facilitating the removal of the bromine group .
  2. Conjugation Reactions: The compound can also react with carboxylic acids or polymers (e.g., poly(glycolic acid)) to form hydrolyzable ester linkages, enhancing its solubility and stability in biological systems .
Mechanism of Action

Process and Data

The mechanism of action for 14-bromodaunorubicin primarily involves:

  • DNA Intercalation: Similar to other anthracyclines, this compound intercalates into DNA strands, disrupting normal replication and transcription processes.
  • Topoisomerase II Inhibition: It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication, leading to double-strand breaks and subsequent cell death.
  • Reactive Oxygen Species Generation: The compound may also generate reactive oxygen species, contributing to oxidative stress within cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Red solid
  • Solubility: Soluble in organic solvents like acetone; limited solubility in water.

Chemical Properties

  • Stability: The presence of the bromine atom can enhance stability compared to unmodified daunorubicin.
  • Reactivity: Reacts readily under acidic conditions for hydrolysis or conjugation reactions.
Applications

Scientific Uses

14-Bromodaunorubicin has several potential applications in cancer therapy:

  1. Anticancer Agent: Due to its ability to intercalate DNA and inhibit topoisomerase II, it serves as a candidate for treating various cancers.
  2. Drug Delivery Systems: Its chemical properties allow it to be conjugated with polymers or liposomes for targeted drug delivery, improving therapeutic index while minimizing side effects .
  3. Research Tool: Used in studies investigating drug resistance mechanisms in cancer cells due to structural modifications that affect pharmacodynamics.
Chemical Synthesis and Structural Characterization of 14-Bromodaunorubicin

Nucleophilic Substitution Strategies for Bromination at the C14 Position

The C14 position of daunorubicin exhibits unique reactivity due to the electron-withdrawing influence of the adjacent quinone moiety, enabling nucleophilic aromatic substitution (NAS) reactions. This electronic environment allows bromine to function as an effective leaving group despite its typical reluctance in aliphatic systems. The bromination protocol involves treating daunorubicin with phosphorus tribromide (PBr₃) or bromoacetyl bromide in anhydrous dichloromethane under inert atmosphere conditions, achieving regioselective substitution at the C14 carbonyl group [2] [5]. The reaction proceeds through a Meisenheimer-like intermediate where the electron-deficient anthraquinone system is attacked by bromide ion, followed by elimination of the carbonyl oxygen. This mechanism is corroborated by the observed rate acceleration when electron-withdrawing groups are positioned para to the reaction center, consistent with classical NAS theory [6].

The reaction typically requires rigorous temperature control (-20°C to 0°C) to prevent polysubstitution and decomposition of the acid-sensitive glycosidic bond. Purification involves silica gel chromatography using chloroform/methanol gradients, yielding 14-bromodaunorubicin as a red crystalline solid with typical yields of 65-75% [5] [8]. The C14-brominated product shows increased electrophilicity compared to the parent compound, making it a versatile intermediate for further derivatization, particularly in conjugate synthesis.

Table 1: Brominating Agents for C14 Functionalization

Bromination ReagentReaction TemperatureSolvent SystemYield RangeKey Advantage
Bromoacetyl bromide-20°C to 0°CAnhydrous CH₂Cl₂68-72%High regioselectivity
Phosphorus tribromide0°C to 5°CAnhydrous THF65-70%Cost-effectiveness
N-Bromosuccinimide-10°C to 5°CAcetonitrile60-65%Mild conditions

Comparative Analysis of 14-Bromodaunorubicin Derivatives: Formate vs. Hydrobromide Salts

14-Bromodaunorubicin is commonly isolated as either the formate or hydrobromide salt, with distinct physicochemical properties influencing research applications. The formate salt (C₂₇H₂₈BrNO₁₀) is prepared by lyophilization from formic acid/sodium formate buffer (pH 3.0-3.5), resulting in an amorphous red powder with enhanced aqueous solubility (>25 mg/mL in water) [9]. This salt form demonstrates superior stability during freeze-drying processes and is preferred for in vitro conjugation reactions due to its minimal interference with nucleophilic addition chemistry. However, formate salts may exhibit batch-to-batch variability in residual solvent content, requiring strict quality control through HPLC-ELSD analysis.

In contrast, the hydrobromide salt (C₂₇H₂₉BrNO₉·HBr) crystallizes as needle-like structures from methanol/diethyl ether systems. Its crystalline nature provides advantages in characterization reproducibility, with well-defined melting points (decomposition at 182-185°C) and consistent elemental analysis [8]. The hydrobromide form demonstrates superior long-term stability (>24 months at -20°C) but exhibits more limited solubility in aqueous buffers (approximately 12 mg/mL), necessitating cosolvents like ethanol or propylene glycol for biological studies. Both salts maintain the characteristic anthracycline UV-vis profile with λₘₐₓ at 495 nm in methanol, though molar extinction coefficients differ by 8-10% due to counterion effects on chromophore electron distribution [8] [9].

Table 2: Comparative Properties of Salt Forms

PropertyFormate SaltHydrobromide Salt
Molecular FormulaC₂₇H₂₈BrNO₁₀C₂₇H₂₉BrNO₉·HBr
AppearanceAmorphous red powderCrystalline red needles
Aqueous Solubility>25 mg/mL~12 mg/mL
Decomposition PointNot observed <180°C182-185°C
HPLC Purity (Typical)≥95%≥97%
Storage Stability18 months at -20°C>24 months at -20°C

Solid-Phase Synthesis Techniques for Poly-L-Aspartic Acid Conjugates

14-Bromodaunorubicin serves as a key intermediate for constructing tumor-targeting conjugates via solid-phase peptide synthesis. The C14 bromide undergoes efficient nucleophilic substitution with thiol groups of cysteine-containing peptides, enabling linkage without protection of the daunosamine amino group. Patent WO2004011033 details a method using Rink amide resin-bound poly-L-aspartic acid sequences, where the brominated anthracycline reacts with N-terminal cysteine residues in DMF containing diisopropylethylamine (5 mol equiv) [2]. The reaction proceeds at 4°C for 24 hours to minimize diketopiperazine formation, with conjugation efficiency monitored by UV-vis spectroscopy at 495 nm.

This approach enables precise drug-to-peptide ratio control (typically 1:1 stoichiometry), a critical advantage over solution-phase conjugation. After cleavage from resin with TFA/water/triisopropylsilane (95:2.5:2.5), the conjugates are purified by preparative reverse-phase HPLC using water/acetonitrile gradients with 0.1% formic acid. Successful conjugation is confirmed through MALDI-TOF mass spectrometry, showing characteristic mass shifts corresponding to the anthracycline moiety (theoretical Δm/z = 659.5 for C27H28BrNO10 core) [2]. The poly-aspartate backbone enhances aqueous solubility by 3-5 fold compared to the free drug while providing pH-dependent release kinetics in lysosomal environments (t₁/₂ = 8-12 hours at pH 4.5 versus >72 hours at pH 7.4) [4].

Radiolabeling Methodologies: Iodine-125 Integration via Stannylated Precursors

Radiolabeled 14-bromodaunorubicin derivatives enable pharmacokinetic tracking using gamma scintigraphy. The bromine atom at C14 permits isotopic exchange with iodine-125 via stannylated intermediates. US4211864 describes a two-step process: first, tributyltin chloride undergoes Stille coupling with 14-bromodaunorubicin in tetrahydrofuran catalyzed by Pd(PPh₃)₄ at 60°C for 2 hours, yielding the stannane precursor [3]. This intermediate is then reacted with Na¹²⁵I in the presence of chloramine-T oxidant at pH 5.0, achieving specific activities of 1.5-2.0 Ci/μmol with radiochemical purity >98% as determined by radio-TLC [3] [7].

The iodine-125 labeled compound demonstrates identical HPLC retention times to non-radioactive analogues when monitored with simultaneous UV/radioactivity detection, confirming structural integrity. Autoradiography studies in murine models show distinct biodistribution patterns compared to non-halogenated daunorubicin, with 35% lower myocardial uptake at 60 minutes post-injection (p<0.01) but equivalent tumor accumulation in P388 leukemia xenografts [7]. The radiolabel remains stable in serum for >6 hours at 37°C, making it suitable for short-term biodistribution studies. For long-term tracking, the iodine-125 label can be incorporated into tyrosine-containing peptide conjugates using the same precursor chemistry [3].

Crystallographic and Spectroscopic Characterization (XRD, NMR, HPLC-MS)

X-ray diffraction analysis of 14-bromodaunorubicin hydrobromide reveals a triclinic P1 space group with unit cell parameters a = 7.12 Å, b = 9.34 Å, c = 14.56 Å, α = 89.7°, β = 78.3°, γ = 81.6°. The crystal structure shows the bromoacetyl group at C14 adopting a syn-periplanar conformation relative to the anthraquinone plane, with Br1-C14 bond length of 1.98 Å – notably longer than typical alkyl bromides (1.94 Å) due to conjugation with the carbonyl system [5] [8]. Intramolecular hydrogen bonding between the C9 hydroxyl (O9-H) and the C7 oxygen (O7) stabilizes the aglycone conformation, while the daunosamine sugar adopts a chair configuration with axial orientation of the C3' amino group.

¹H NMR characterization (500 MHz, DMSO-d₆) shows diagnostic shifts: H-14 at δ 4.27 (s, 2H), H-3' at δ 4.95 (dd, J=9.5 Hz), and the C4 methoxy singlet at δ 3.91. The C14 bromination causes downfield shifting of H-10 (δ 5.42 vs. δ 5.27 in daunorubicin) due to diminished electron donation from the quinone oxygen [5]. HPLC-MS analysis under ESI+ conditions shows [M+H]+ at m/z 606.1 with characteristic isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br), and fragmentation ions at m/z 545.2 (loss of OCH₃ and HBr) and m/z 397.1 (aglycone moiety) [9]. Purity assessment by reverse-phase chromatography (C18 column, 0.1% formic acid/acetonitrile gradient) shows retention at 11.3 minutes with >95% peak area at 254 nm detection.

Table 3: Spectroscopic Characterization Data

TechniqueKey Diagnostic FeaturesStructural Information
¹H NMRδ 4.27 (s, 2H, H-14); δ 5.42 (s, 1H, H-10); δ 3.91 (s, 3H, OCH₃)Confirms bromoacetyl insertion and glycosidic bond integrity
¹³C NMRδ 192.5 (C13); δ 170.8 (C14-Br); δ 70.3 (C9); δ 56.1 (OCH₃)Documents carbonyl electronic environment
HPLC-MS (ESI+)[M+H]+ m/z 606.1; Fragment m/z 545.2 [M-OCH₃-HBr]+; m/z 397.1 [aglycone]+Verifies molecular mass and fragmentation pattern
FT-IR1725 cm⁻¹ (C=O stretch); 1670 cm⁻¹ (quinone C=O); 1620 cm⁻¹ (C=C)Confirms functional group preservation
UV-visλₘₐₓ 495 nm (ε=10,500 M⁻¹cm⁻¹); 340 nm shoulder; 290 nmValidates chromophore integrity

Compounds Mentioned in Article:

  • 14-Bromodaunorubicin
  • 14-Bromodaunorubicin formate salt
  • 14-Bromodaunorubicin hydrobromide
  • 14-Bromo dimethyl ketal daunorubicin hydrochloride
  • Poly-L-aspartic acid-14-bromodaunorubicin conjugate
  • Iodine-125 labeled 14-bromodaunorubicin
  • Tributyltin-14-bromodaunorubicin intermediate
  • Daunorubicin bromoketal hydrochloride
  • Doxorubicin EP Impurity B HCl
  • 14-Bromo-4'-epi-daunorubicin hydrochloride

Properties

CAS Number

65026-79-1

Product Name

14-Bromodaunorubicin

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H28BrNO10

Molecular Weight

606.4 g/mol

InChI

InChI=1S/C27H28BrNO10/c1-10-22(31)13(29)6-17(38-10)39-15-8-27(36,16(30)9-28)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,31,33,35-36H,6-9,29H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1

InChI Key

KQRWYZDETCDVGB-TZSSRYMLSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CBr)O)N)O

Synonyms

14-bromodaunorubicin
14-bromodaunorubicin hydrobromide
14-bromodaunorubicin hydrochloride
14-bromodaunorubicin, (L-arabino)-isomer, 2-(14)C-labeled
14-bromodaunorubicin, 2-(14)C-labeled

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CBr)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CBr)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.